molecular formula C13H20BNO3 B2708001 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1834584-84-7

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2708001
CAS No.: 1834584-84-7
M. Wt: 249.12
InChI Key: KUBSJYGHWOHSEU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-(Methoxymethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-4-bromopyridine: Similar structure but contains a bromine atom instead of the boronic ester group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxymethyl group.

    2-(Methoxymethyl)pyridine: Lacks the boronic ester group.

Uniqueness

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the methoxymethyl and boronic ester groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the construction of complex molecules.

Biological Activity

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C12_{12}H18_{18}BNO3_3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1688661-75-7

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzymes and receptors involved in disease processes. For instance, the dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules, potentially enhancing the efficacy of the compound in medicinal applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Cell Proliferation : In vitro studies show that related compounds can inhibit the proliferation of various cancer cell lines with IC50_{50} values ranging from 0.1 to 10 µM .
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Safety Profile

Toxicological assessments indicate that similar compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) when administered in animal models . This suggests a favorable safety profile for potential therapeutic use.

Study 1: Efficacy Against Breast Cancer

A study evaluated a related compound's efficacy against triple-negative breast cancer (TNBC). The compound demonstrated:

  • Significant Reduction in Tumor Size : Mice treated with the compound showed a reduction in tumor size compared to control groups.
  • Survival Benefit : The treatment group exhibited improved survival rates, indicating the compound's potential as a therapeutic agent .

Study 2: Antiviral Activity

Another investigation focused on antiviral properties against influenza strains. The compound displayed:

  • High Plasma Stability : Demonstrated a half-life greater than 12 hours.
  • Viral Load Reduction : Significant reductions in viral load were observed in treated mice models .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50_{50} = 0.126 µM on MDA-MB-231
AntiviralViral load reduction
ToxicityNo acute toxicity up to 2000 mg/kg

Properties

IUPAC Name

2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-15-11(8-10)9-16-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBSJYGHWOHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1834584-84-7
Record name 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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